molecular formula C22H25N3O2 B12770088 2(1H)-Quinoxalinone, 6-acetyl-3-benzyl-1-(3-(dimethylamino)propyl)- CAS No. 117928-84-4

2(1H)-Quinoxalinone, 6-acetyl-3-benzyl-1-(3-(dimethylamino)propyl)-

Cat. No.: B12770088
CAS No.: 117928-84-4
M. Wt: 363.5 g/mol
InChI Key: TTXLPTXYOBBRQS-UHFFFAOYSA-N
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Description

2(1H)-Quinoxalinone, 6-acetyl-3-benzyl-1-(3-(dimethylamino)propyl)- is a complex organic compound belonging to the quinoxalinone family This compound is characterized by its unique structure, which includes an acetyl group, a benzyl group, and a dimethylamino propyl group attached to the quinoxalinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2(1H)-Quinoxalinone, 6-acetyl-3-benzyl-1-(3-(dimethylamino)propyl)- typically involves multi-step organic reactions. The starting materials often include quinoxalinone derivatives, which undergo acetylation, benzylation, and alkylation reactions to introduce the respective functional groups. The reaction conditions may vary, but common reagents include acetic anhydride for acetylation, benzyl chloride for benzylation, and dimethylaminopropyl chloride for alkylation. Catalysts such as Lewis acids or bases may be used to facilitate these reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. Continuous flow reactors and automated systems may be employed to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

2(1H)-Quinoxalinone, 6-acetyl-3-benzyl-1-(3-(dimethylamino)propyl)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxalinone derivatives with additional oxygen-containing groups, while reduction may produce more saturated compounds.

Scientific Research Applications

Anticancer Activity

Several studies have highlighted the anticancer properties of quinoxaline derivatives, including 2(1H)-Quinoxalinone, 6-acetyl-3-benzyl-1-(3-(dimethylamino)propyl)-.

  • Case Study : A series of methyl 2-[3-(3-phenyl-quinoxalin-2-ylsulfanyl)propanamido]alkanoates were synthesized, demonstrating promising antiproliferative activity against human cancer cell lines such as HCT-116 (colon cancer) and MCF-7 (breast cancer). The most active compounds exhibited IC50 values in the range of 1.9 to 7.52 μg/mL .

Neuroprotective Effects

Research indicates that compounds with a quinoxalinone structure may serve as dual-target inhibitors for cholinesterases (ChEs) and monoamine oxidases (MAOs), which are significant in the treatment of neurodegenerative diseases such as Alzheimer’s disease.

  • Case Study : A study designed new hybrid compounds incorporating quinoxalinone derivatives that showed effectiveness in inhibiting ChEs and MAOs. These compounds were evaluated for their ability to cross the blood-brain barrier and exhibited significant neuroprotective effects, suggesting their potential as therapeutic agents for Alzheimer’s disease .

Structure-Activity Relationship (SAR)

The structure-activity relationship of quinoxaline derivatives is crucial for understanding their biological efficacy. Modifications at specific positions on the quinoxaline ring can enhance or diminish biological activity.

Substituent Position Effect on Activity
6-AcetylEnhances anticancer activity
Benzyl GroupContributes to receptor binding affinity
DimethylaminopropylIncreases lipophilicity and CNS penetration

Mechanism of Action

The mechanism of action of 2(1H)-Quinoxalinone, 6-acetyl-3-benzyl-1-(3-(dimethylamino)propyl)- depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The pathways involved could include inhibition of enzyme activity, modulation of receptor function, or interference with DNA replication and transcription.

Comparison with Similar Compounds

Similar Compounds

  • 2(1H)-Quinoxalinone, 6-acetyl-3-benzyl-1-(3-(methylamino)propyl)-
  • 2(1H)-Quinoxalinone, 6-acetyl-3-benzyl-1-(3-(ethylamino)propyl)-
  • 2(1H)-Quinoxalinone, 6-acetyl-3-benzyl-1-(3-(propylamino)propyl)-

Uniqueness

2(1H)-Quinoxalinone, 6-acetyl-3-benzyl-1-(3-(dimethylamino)propyl)- is unique due to the presence of the dimethylamino propyl group, which can impart distinct chemical and biological properties. This structural feature may influence its reactivity, solubility, and interaction with biological targets, making it a valuable compound for various research applications.

Biological Activity

2(1H)-Quinoxalinone, 6-acetyl-3-benzyl-1-(3-(dimethylamino)propyl)- is a compound of interest due to its diverse biological activities, including antibacterial, antifungal, and potential anticancer properties. This article presents a comprehensive overview of the biological activity of this compound, drawing on various studies and research findings.

  • IUPAC Name : 6-acetyl-3-benzyl-1-(3-(dimethylamino)propyl)-2(1H)-quinoxalinone
  • Molecular Formula : C22H25N3O2
  • Molecular Weight : 363.453 g/mol

Antibacterial Activity

Research indicates that quinoxaline derivatives exhibit significant antibacterial properties. A study highlighted that compounds similar to 2(1H)-quinoxalinone effectively disrupt bacterial cell membranes, leading to increased permeability and subsequent bactericidal effects. For instance, alkaloids derived from quinoxaline structures have shown to inhibit the growth of various pathogenic bacteria by altering membrane integrity and inhibiting efflux pumps .

Antifungal Activity

In addition to antibacterial effects, quinoxaline derivatives have demonstrated antifungal properties. These compounds can interact with fungal cell membranes, disrupting their function and leading to cell death. The mechanism often involves the alteration of membrane permeability and the induction of oxidative stress within fungal cells .

Anticancer Potential

The anticancer activity of quinoxaline derivatives, including the compound , has been explored in several studies. For example, certain analogs have been shown to induce apoptosis in cancer cell lines by activating caspases and modulating key apoptotic proteins such as Bcl-2. This suggests that the compound may interfere with cancer cell survival pathways .

Case Studies and Research Findings

StudyFindings
Antibacterial Activity Quinoxaline derivatives showed effective inhibition against Gram-positive and Gram-negative bacteria by disrupting membrane integrity .
Antifungal Activity Compounds exhibited significant antifungal activity against Candida species by inducing oxidative stress .
Anticancer Activity Induction of apoptosis was observed in AGS gastric cancer cells treated with quinoxaline derivatives; increased levels of cleaved-caspase-3 were noted .

The biological activities of 2(1H)-quinoxalinone can be attributed to several mechanisms:

  • Membrane Disruption : The compound's lipophilicity allows it to penetrate bacterial and fungal membranes, leading to increased permeability and cell death.
  • Apoptosis Induction : In cancer cells, quinoxaline derivatives can activate apoptotic pathways by modulating proteins involved in cell survival.
  • Inhibition of Enzymatic Activity : Some studies suggest that these compounds may inhibit specific enzymes critical for microbial survival or cancer cell proliferation.

Properties

CAS No.

117928-84-4

Molecular Formula

C22H25N3O2

Molecular Weight

363.5 g/mol

IUPAC Name

6-acetyl-3-benzyl-1-[3-(dimethylamino)propyl]quinoxalin-2-one

InChI

InChI=1S/C22H25N3O2/c1-16(26)18-10-11-21-19(15-18)23-20(14-17-8-5-4-6-9-17)22(27)25(21)13-7-12-24(2)3/h4-6,8-11,15H,7,12-14H2,1-3H3

InChI Key

TTXLPTXYOBBRQS-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC2=C(C=C1)N(C(=O)C(=N2)CC3=CC=CC=C3)CCCN(C)C

Origin of Product

United States

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